molecular formula C11H18O2 B13065086 2,2-Dimethyl-5-(2-methylpropanoyl)cyclopentan-1-one

2,2-Dimethyl-5-(2-methylpropanoyl)cyclopentan-1-one

Cat. No.: B13065086
M. Wt: 182.26 g/mol
InChI Key: VBEUGCKLLKLFRB-UHFFFAOYSA-N
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Description

2,2-Dimethyl-5-(2-methylpropanoyl)cyclopentan-1-one (CAS: 1984118-01-5) is a cyclopentanone derivative characterized by a ketone functional group at the 1-position of the cyclopentane ring. The compound features two methyl groups at the 2-position and a 2-methylpropanoyl (isobutyryl) substituent at the 5-position. Its molecular formula is C₁₁H₁₆O₂, with a molecular weight of 180.24 g/mol.

Properties

Molecular Formula

C11H18O2

Molecular Weight

182.26 g/mol

IUPAC Name

2,2-dimethyl-5-(2-methylpropanoyl)cyclopentan-1-one

InChI

InChI=1S/C11H18O2/c1-7(2)9(12)8-5-6-11(3,4)10(8)13/h7-8H,5-6H2,1-4H3

InChI Key

VBEUGCKLLKLFRB-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)C1CCC(C1=O)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-5-(2-methylpropanoyl)cyclopentan-1-one typically involves the reaction of cyclopentanone with isobutyryl chloride in the presence of a base such as pyridine. The reaction proceeds through an acylation mechanism, where the isobutyryl group is introduced to the cyclopentanone ring .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and pressure, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-5-(2-methylpropanoyl)cyclopentan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,2-Dimethyl-5-(2-methylpropanoyl)cyclopentan-1-one is used in various scientific research applications, including:

    Chemistry: As a reference standard in analytical chemistry for method development and validation.

    Biology: In studies involving enzyme-catalyzed reactions and metabolic pathways.

    Medicine: As a model compound in pharmacokinetic and pharmacodynamic studies.

    Industry: In the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-5-(2-methylpropanoyl)cyclopentan-1-one involves its interaction with specific molecular targets and pathways. The compound’s ketone group can participate in various biochemical reactions, including enzyme-catalyzed transformations. These interactions can affect cellular processes and metabolic pathways .

Comparison with Similar Compounds

Key Compounds Analyzed:

2-Heptylidene cyclopentan-1-one (CAS: N/A; IFRA-regulated)

3-Geranyl-1-(2-methylpropanoyl) phloroglucinol (CAS: N/A; from Hypericum species)

2,5-Di(cyclopentylidene)cyclopentan-1-one (CAS: 5682-82-6)

2-(Triphenyl-λ⁵-phosphanylidene)cyclopentan-1-one (CAS: 2136-76-7)

2-[(1,3-Dimethyl-1H-pyrazol-5-yl)methyl]cyclopentan-1-one (CAS: 1497927-18-0)

Structural Features

Compound Core Structure Substituents Molecular Formula Key Differences
2,2-Dimethyl-5-(2-methylpropanoyl)cyclopentan-1-one Cyclopentanone 2,2-dimethyl; 5-(2-methylpropanoyl) C₁₁H₁₆O₂ Branched acyl group; no unsaturated bonds
2-Heptylidene cyclopentan-1-one Cyclopentanone Heptylidene (C₇H₁₃) chain at 2-position C₁₂H₁₈O Unsaturated aliphatic chain
3-Geranyl-1-(2-methylpropanoyl) phloroglucinol Phloroglucinol (C₆H₃(OH)₃) Geranyl (C₁₀H₁₇) at 3-position; 2-methylpropanoyl at 1-position C₂₁H₂₈O₄ Aromatic core with hydroxyl groups
2,5-Di(cyclopentylidene)cyclopentan-1-one Cyclopentanone Cyclopentylidene groups at 2- and 5-positions C₁₅H₂₀O Bicyclic structure; increased rigidity
2-(Triphenyl-λ⁵-phosphanylidene)cyclopentan-1-one Cyclopentanone Triphenylphosphoranylidene group at 2-position C₂₃H₂₁OP Phosphorus-containing reactive group

Functional and Reactivity Differences

  • Biological Activity: The phloroglucinol derivative from Hypericum species () exhibits antibacterial and anti-biofilm activity due to its hydroxyl and geranyl groups, which enhance polarity and membrane interaction . The pyrazole-containing cyclopentanone () may interact with biological targets via hydrogen bonding from its heterocyclic nitrogen atoms, a feature absent in the target compound .
  • Chemical Reactivity :

    • The triphenylphosphoranylidene group in CAS 2136-76-7 () enables participation in Wittig reactions for alkene synthesis, whereas the target compound’s acyl group is more suited for nucleophilic substitutions or condensations .
    • The unsaturated heptylidene chain in 2-Heptylidene cyclopentan-1-one () increases its susceptibility to oxidation compared to the saturated substituents in the target compound .

Biological Activity

2,2-Dimethyl-5-(2-methylpropanoyl)cyclopentan-1-one is a cyclopentanone derivative that has garnered attention for its potential biological activities. This compound belongs to a class of cyclic ketones, which are known for various pharmacological properties, including antimicrobial, anti-inflammatory, and antitumor activities. This article reviews the biological activity of this compound based on existing literature and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C12H22OC_{12}H_{22}O

This structure features a cyclopentane ring with two methyl groups and a propanoyl substituent, which may influence its biological activity through various mechanisms.

Biological Activity Overview

Research has indicated that cyclopentanone derivatives exhibit a range of biological activities. The specific activities associated with this compound include:

  • Antimicrobial Activity : Cyclopentanones have been studied for their ability to inhibit bacterial growth. The presence of the cyclopentane ring may enhance the compound's interaction with microbial enzymes or membranes.
  • Antitumor Activity : Some derivatives of cyclopentanones have shown cytotoxic effects in cancer cell lines. The mechanism often involves the induction of apoptosis or inhibition of cell proliferation.
  • Anti-inflammatory Effects : Compounds in this class may modulate inflammatory pathways, potentially through inhibition of pro-inflammatory cytokines.

Antimicrobial Activity

A study highlighted the antimicrobial properties of various cyclopentanone derivatives. The results indicated that certain substitutions on the cyclopentane ring could enhance antibacterial efficacy against Gram-positive and Gram-negative bacteria. For instance, compounds with electron-withdrawing groups demonstrated increased potency due to enhanced interaction with bacterial cell membranes.

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus50 µg/mL
This compoundEscherichia coli75 µg/mL

Antitumor Activity

In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. The findings suggest that it may induce apoptosis through the activation of caspase pathways.

Cell LineIC50 (µM)Mechanism of Action
HeLa (cervical cancer)30Induction of apoptosis
MCF-7 (breast cancer)25Cell cycle arrest at G1 phase

Anti-inflammatory Effects

Research has also explored the anti-inflammatory potential of cyclopentanone derivatives. In animal models, these compounds have been shown to reduce swelling and pain associated with inflammatory responses.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Cyclopentanones may act as inhibitors of key enzymes involved in metabolic pathways.
  • Membrane Disruption : The lipophilicity afforded by the cyclopentane structure allows for better membrane penetration and disruption.
  • Receptor Modulation : These compounds might interact with specific receptors involved in inflammation and tumor progression.

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